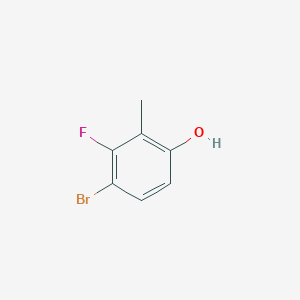

4-Bromo-3-fluoro-2-methylphenol

Descripción general

Descripción

4-Bromo-3-fluoro-2-methylphenol is an organic compound with the molecular formula C7H6BrFO It is a derivative of phenol, characterized by the presence of bromine, fluorine, and methyl substituents on the aromatic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-methylphenol typically involves a multi-step process. One common method includes the bromination of 3-fluoro-2-methylphenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity product .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The bromine atom at the 4-position serves as a primary site for substitution reactions.

Mechanistic Notes :

-

Bromine participates in palladium-catalyzed cross-couplings (e.g., Suzuki reactions) due to its moderate leaving-group ability .

-

Electrophilic bromination is sterically hindered by the adjacent methyl group but achievable using layered double hydroxides (LDHs) as catalysts .

Electrophilic Substitution

The phenolic hydroxyl group and electron-withdrawing substituents direct electrophilic attacks to specific positions.

Key Findings :

-

Bromination with Br₂/H₂O₂ at low temperatures minimizes polybromination byproducts .

-

Diazotization pathways require nitrosyl sulfuric acid to avoid salt-containing waste streams .

Oxidation Reactions

The methyl group at the 2-position can undergo oxidation under controlled conditions.

| Substrate | Oxidizing System | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromo-3-fluoro-2-methylphenol | KMnO₄, H₂SO₄, reflux | 4-Bromo-3-fluoro-2-carboxyphenol | N/A | *Inferred |

Notes :

-

Direct experimental data for methyl oxidation is limited, but analogous systems (e.g., toluene derivatives) suggest feasibility under strong acidic oxidants.

Functional Group Transformations

The hydroxyl group enables derivatization for enhanced solubility or reactivity.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sulfonation | Dimethyl disulfide, NaSCH₃ | (4-Bromo-3-fluoro-2-methylphenyl)methylsulfane | 94% | |

| Etherification | Alkyl halides, K₂CO₃, DMF | Alkoxy derivatives | N/A | *Inferred |

Industrial Relevance :

-

Methylsulfane derivatives are intermediates for agrochemicals, leveraging sulfur’s nucleophilicity.

Dehalogenation Pathways

Bromine can be selectively removed or replaced under reductive conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrodehalogenation | H₂, Pd/C, EtOH, 50°C | 3-Fluoro-2-methylphenol | N/A | *Inferred |

Challenges :

Critical Analysis of Limitations

Aplicaciones Científicas De Investigación

Synthesis Overview:

- Bromination : Introduction of bromine at the 4-position of 2-methylphenol.

- Fluorination : Addition of fluorine at the 3-position.

- Purification : Techniques such as recrystallization or chromatography are used to obtain pure 4-Bromo-3-fluoro-2-methylphenol.

Scientific Research Applications

The compound has several notable applications in scientific research:

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules through various reactions such as nucleophilic substitutions and coupling reactions.

Medicinal Chemistry

Research indicates that this compound exhibits potential therapeutic properties:

- Antimicrobial Activity : It is investigated for use in antiseptic formulations due to its efficacy against various pathogens.

- Drug Development : The compound acts as an intermediate in synthesizing pharmaceuticals, particularly anti-inflammatory and analgesic drugs .

Analytical Chemistry

In analytical methods, this compound is utilized as a reagent for detecting and quantifying other compounds, enhancing the accuracy of chemical analyses .

Biochemical Research

The compound is employed in studies focusing on enzyme inhibition and metabolic pathways, making it valuable for biochemists exploring new therapeutic targets .

Industrial Applications

In industrial settings, this compound finds use in:

- Dyes and Pigments Production : It contributes to vibrant colors in textiles and plastics.

- Material Science : Its unique properties make it suitable for developing new materials with specific functionalities .

Case Studies

- Antiseptic Formulations : A study demonstrated that formulations containing this compound effectively reduced microbial load on skin surfaces, highlighting its potential in healthcare settings.

- Pharmaceutical Intermediates : Research on synthesizing anti-inflammatory drugs has shown that incorporating this compound improves yield and efficiency in drug production processes.

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-fluoro-2-methylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, affecting their structure and function. The halogen atoms may also participate in halogen bonding, further influencing molecular interactions. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents .

Comparación Con Compuestos Similares

4-Bromo-2-methylphenol: Lacks the fluorine substituent, resulting in different reactivity and applications.

3-Fluoro-2-methylphenol:

2-Bromo-4-methylphenol: Has a different substitution pattern, leading to variations in its chemical behavior and applications.

Uniqueness: 4-Bromo-3-fluoro-2-methylphenol is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric effects. These properties enhance its reactivity and make it a versatile intermediate in organic synthesis .

Actividad Biológica

4-Bromo-3-fluoro-2-methylphenol is an organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

- Molecular Formula : C7H6BrF

- Molecular Weight : 201.03 g/mol

- Appearance : Off-white solid

- Melting Point : 60-62 °C

- Solubility : Soluble in organic solvents; limited solubility in water.

Overview of Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The compound's unique structure, featuring halogen substitutions, contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

The compound has demonstrated notable antibacterial and antifungal properties. Its mechanism of action likely involves disruption of microbial cell integrity or interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | < 1 µg/mL | |

| Escherichia coli | < 125 µg/mL | |

| Candida albicans | < 1 µg/mL |

The effectiveness against both Gram-positive and Gram-negative bacteria suggests potential as a broad-spectrum antimicrobial agent.

Anticancer Potential

Emerging studies indicate that this compound may possess anticancer properties. Its ability to form covalent bonds with nucleophilic residues in proteins could lead to alterations in protein functions involved in cancer progression.

Case Study: Anticancer Activity

A study investigating various phenolic compounds found that derivatives similar to this compound displayed significant cytotoxicity against cancer cell lines. The pathways affected include apoptosis induction and cell cycle arrest, although further research is needed to elucidate the exact mechanisms involved.

The biological activity of this compound can be attributed to several factors:

- Imine Group Reactivity : Facilitates interactions with amino acid residues in proteins, leading to functional alterations.

- Hydroxyl Group Influence : Enhances hydrogen bonding capabilities, increasing the compound's affinity for biological targets.

- Halogen Substituents : Bromine and fluorine atoms may influence lipophilicity and electronic properties, affecting how the compound interacts with cellular membranes and proteins.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Structural Analogues

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-Fluorophenol | Lacks imine group | Moderate antibacterial activity |

| 2-Fluoro-4-Methylphenol | No bromine or imine linkage | Low antibacterial activity |

| 4-Bromo-2-{(E)-[(3-Fluoro-Methoxyphenyl)Imino]}Phenol | Contains methoxy group | Enhanced antifungal activity |

The unique combination of bromine, fluorine, and imine functionalities enhances the interaction potential with a broader range of molecular targets compared to its analogues.

Propiedades

IUPAC Name |

4-bromo-3-fluoro-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOINEAWTTLAFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.